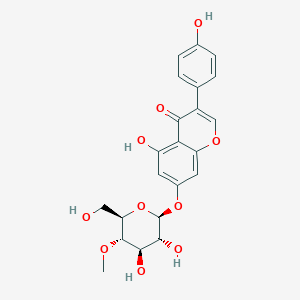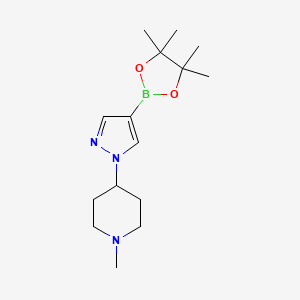
Ilexsaponin A1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'Ilexsaponine A est une saponine triterpénoïde que l'on trouve principalement dans la plante Ilex pubescens. Ce composé a attiré l'attention en raison de ses propriétés pharmacologiques significatives, notamment ses effets anti-inflammatoires, anti-thrombotiques et hypolipidémiants .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying triterpenoid saponins.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell proliferation.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, nonalcoholic fatty liver disease, and metabolic disorders
Industry: Potential use in the development of natural health supplements and pharmaceuticals
Mécanisme D'action
Target of Action
Ilexsaponin A1, a major bioactive ingredient of Ilex pubescens, primarily targets human umbilical vein endothelial cells (HUVECs) . It also interacts with bile acid (BA) metabolism , which is an attractive therapeutic target in nonalcoholic fatty liver disease (NAFLD) .
Mode of Action
This compound promotes cell proliferation, migration, invasion, and tube formation in HUVECs . It also rescues blood vessel loss in vascular insufficient zebrafish . This compound upregulates p-Akt, p-mTOR, p-Src, p-FAK, p-MEK, and p-Erk1/2 in HUVECs , indicating its interaction with these signaling proteins.
Biochemical Pathways
This compound affects several biochemical pathways. It activates the Akt/mTOR, MAPK/ERK, and Src- and FAK-dependent signaling pathways . In the context of NAFLD, it increases BA synthesis in the alternative pathway by upregulating the gene expression levels of sterol 27-hydroxylase (CYP27A1) and cholesterol 7b-hydroxylase (CYP7B1) .
Pharmacokinetics
The bioavailability of this compound and its conversion to its metabolite, ilexgenin A, are significantly inhibited by antibiotic-treated rats after oral administration . This suggests that the compound’s ADME properties and bioavailability are influenced by the presence of antibiotics.
Result of Action
The administration of this compound significantly decreases serum total cholesterol, attenuates liver steatosis, and decreases total hepatic BA levels in high-fat diet-induced NAFLD mice . It also accelerates efflux and decreases uptake of BA in the liver by increasing hepatic farnesoid X receptor (FXR) and bile salt export pump (BSEP) expression, and reducing Na+ -taurocholic acid cotransporting polypeptide (NTCP) expression .
Action Environment
Environmental factors, such as diet and the presence of antibiotics, can influence the action of this compound. For instance, its therapeutic effects on high-fat diet-induced NAFLD have been demonstrated . Moreover, antibiotics can suppress the hydrolysis reaction of this compound in the intestinal tract, affecting its bioavailability .
Analyse Biochimique
Biochemical Properties
Ilexsaponin A1 interacts with various enzymes, proteins, and other biomolecules. It has been reported that this compound could be metabolized into a dominant metabolite, ilexgenin A, by β-glucosidase enzymes in intestinal microflora . It also interacts with enzymes involved in bile acid metabolism, such as sterol 27-hydroxylase (CYP27A1) and cholesterol 7b-hydroxylase (CYP7B1) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It promotes cell proliferation, migration, invasion, and tube formation in human umbilical vein endothelial cells . It also rescues blood vessel loss in vascular insufficient zebrafish .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It upregulates the gene expression levels of CYP27A1 and CYP7B1, accelerating efflux and decreasing uptake of bile acid in the liver . This is achieved by increasing hepatic farnesoid X receptor (FXR) and bile salt export pump (BSEP) expression, and reducing Na+ -taurocholic acid cotransporting polypeptide (NTCP) expression .
Temporal Effects in Laboratory Settings
Over time, this compound shows significant changes in its effects. For instance, the bioavailability of this compound and its conversion from this compound to ilexgenin A were significantly inhibited in antibiotic-treated rats after oral administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, male C57BL/6J mice were fed a high-fat diet to induce nonalcoholic fatty liver disease and were treated with this compound (120 mg/kg) for 8 weeks . The administration of this compound significantly decreased serum total cholesterol, attenuated liver steatosis, and decreased total hepatic bile acid levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a role in bile acid metabolism, an attractive therapeutic target in nonalcoholic fatty liver disease . It also interacts with enzymes involved in this pathway, such as CYP27A1 and CYP7B1 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It influences bile acid transport in the liver by interacting with FXR, BSEP, and NTCP .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation de l'Ilexsaponine A implique généralement l'extraction des feuilles d'Ilex hainanensis. Les feuilles sont collectées, séchées, puis soumises à une extraction par solvant à l'aide d'éthanol ou de méthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler l'Ilexsaponine A .
Méthodes de production industrielle : La production industrielle de l'Ilexsaponine A suit des processus d'extraction et de purification similaires, mais à plus grande échelle. Les feuilles sont récoltées en vrac et une extraction à grande échelle est effectuée à l'aide de solvants de qualité industrielle. L'extrait brut est ensuite soumis à une chromatographie liquide haute performance (HPLC) pour la purification .
Analyse Des Réactions Chimiques
Types de réactions : L'Ilexsaponine A subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être catalysée par des agents oxydants tels que le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être facilitées par des agents réducteurs comme le borohydrure de sodium.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les ions hydroxydes.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, en milieu acide.
Réduction : Borohydrure de sodium, en milieu aqueux ou alcoolique.
Substitution : Ions hydroxydes, en milieu basique.
Principaux produits :
Oxydation : Dérivés oxydés de l'Ilexsaponine A.
Réduction : Formes réduites de l'Ilexsaponine A.
Substitution : Dérivés substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier les saponines triterpénoïdes.
Biologie : Étudié pour ses effets sur les processus cellulaires tels que l'apoptose et la prolifération cellulaire.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement des maladies cardiovasculaires, de la stéatose hépatique non alcoolique et des troubles métaboliques
Industrie : Utilisation potentielle dans le développement de compléments alimentaires naturels et de produits pharmaceutiques
5. Mécanisme d'action
L'Ilexsaponine A exerce ses effets par le biais de multiples voies moléculaires :
Anti-inflammatoire : Inhibe l'expression des cytokines pro-inflammatoires telles que l'interleukine-6 et le facteur de nécrose tumorale alpha.
Anti-thrombotique : Inhibe l'agrégation plaquettaire et la formation de thrombus.
Hypolipidémiante : Module le métabolisme des acides biliaires en augmentant l'expression de la stérol 27-hydroxylase et de la cholestérol 7b-hydroxylase
Composés similaires :
- Ilexsaponine B1
- Ilexsaponine B2
- Ilexsaponine B3
- Ilexoside O
Comparaison : L'Ilexsaponine A est unique en raison de sa plus grande abondance dans l'Ilex pubescens et de ses puissants effets pharmacologiques. Bien que d'autres composés similaires comme l'Ilexsaponine B1, B2 et B3 présentent également une bioactivité, l'Ilexsaponine A se distingue par ses propriétés anti-inflammatoires et hypolipidémiantes significatives .
Comparaison Avec Des Composés Similaires
- Ilexsaponin B1
- Ilexsaponin B2
- Ilexsaponin B3
- Ilexoside O
Comparison: Ilexsaponin A is unique due to its higher abundance in Ilex pubescens and its potent pharmacological effects. While other similar compounds like Ilexsaponin B1, B2, and B3 also exhibit bioactivity, Ilexsaponin A stands out for its significant anti-inflammatory and cholesterol-lowering properties .
Propriétés
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O11/c1-18-9-14-36(30(44)47-28-26(41)25(40)24(39)20(17-37)46-28)16-15-32(3)19(27(36)35(18,6)45)7-8-21-31(2)12-11-23(38)34(5,29(42)43)22(31)10-13-33(21,32)4/h7,18,20-28,37-41,45H,8-17H2,1-6H3,(H,42,43)/t18-,20-,21-,22-,23+,24-,25+,26-,27-,28+,31-,32-,33-,34-,35-,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFZJSUJFSUBQU-MOJLLMCOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


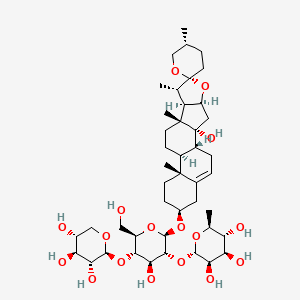
![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B591292.png)
![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)

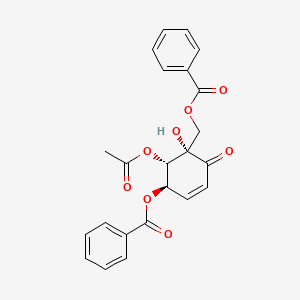
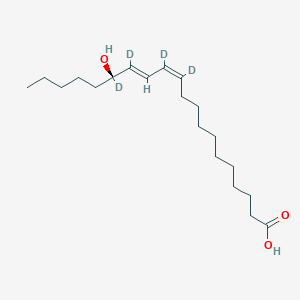


![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)
